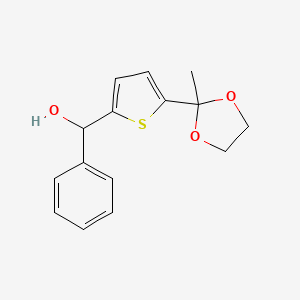
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the thiophene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Formation of the dioxolane ring through acetalization reactions.
Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
5912-41-4 |
|---|---|
Formule moléculaire |
C15H16O3S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
Clé InChI |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




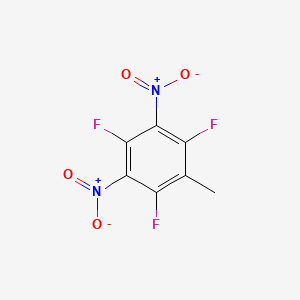

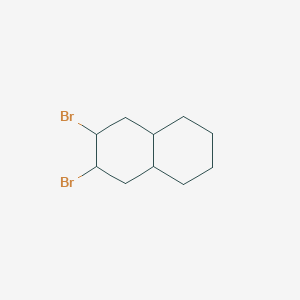
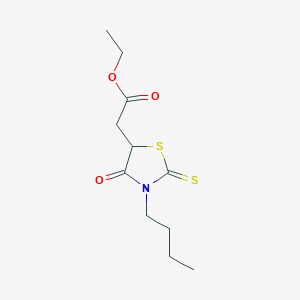
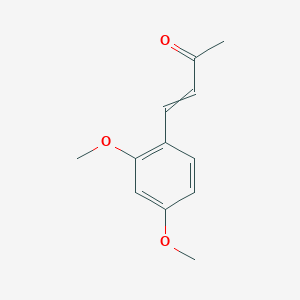
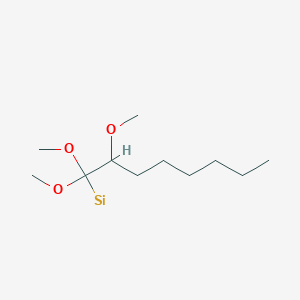
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
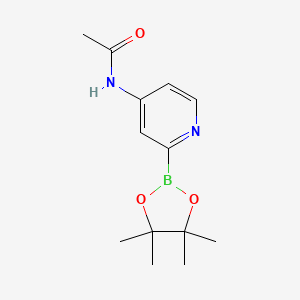
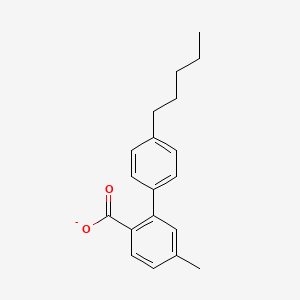
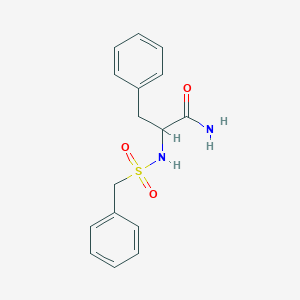
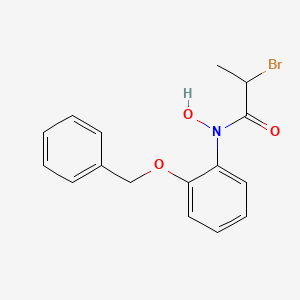
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
